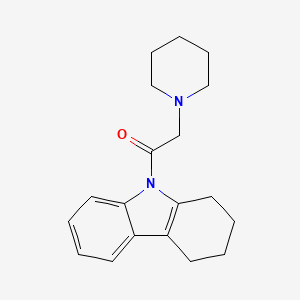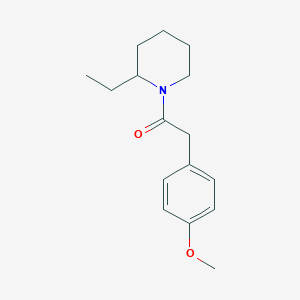
9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(piperidin-1-ylacetyl)-2,3,4,9-tetrahydro-1H-carbazole: Piperidine Carbazole , is a heterocyclic compound with a piperidine moiety (Fig. 1). It plays a crucial role in drug discovery due to its diverse biological activities .
Preparation Methods
Synthetic Routes::
- One synthetic route involves the acylation of 9-amino-2,3,4,9-tetrahydro-1H-carbazole with piperidin-1-ylacetic acid.
- Another method utilizes the reaction between 9-amino-2,3,4,9-tetrahydro-1H-carbazole and piperidin-1-ylacetyl chloride.
- These reactions typically occur under mild conditions, with appropriate solvents and catalysts.
- While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactions::
- Piperidine Carbazole can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acylating agents (e.g., acetic anhydride).
- Oxidation may lead to carbazole derivatives.
- Reduction can yield the corresponding tetrahydrocarbazole.
- Acylation results in the piperidine acetyl derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its activity against cancer, hypertension, and asthma.
Industry: Notable in drug development.
Mechanism of Action
- The exact mechanism remains partially unclear, but it likely involves interactions with cellular targets and pathways.
Comparison with Similar Compounds
- Piperidine Carbazole stands out due to its unique combination of piperidine and carbazole moieties.
- Similar compounds include piperine, evodiamine, matrine, berberine, and tetrandine .
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C19H24N2O/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h2,4,8,10H,1,3,5-7,9,11-14H2 |
InChI Key |
NWQWKOGZSRBPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035453.png)
![N-(2,3-dichlorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11035455.png)
![(3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11035458.png)

![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035470.png)
![3-Benzyl-5-[(benzylamino)carbonyl]-1-(2-morpholinoethyl)-3H-1,2,3-triazol-1-ium-4-olate](/img/structure/B11035481.png)
![2-(allylsulfanyl)-5-ethyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11035486.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-phenylbutan-1-one](/img/structure/B11035487.png)
![3-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11035492.png)

![3-{[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]carbonyl}-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11035496.png)
![1-[(4-Benzylpiperazin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11035502.png)
![2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11035505.png)

